molecular formula C5H7N3O2 B14717939 4-(Hydroxyamino)-1-methylpyrimidin-2(1H)-one CAS No. 20541-50-8

4-(Hydroxyamino)-1-methylpyrimidin-2(1H)-one

Cat. No.: B14717939
CAS No.: 20541-50-8
M. Wt: 141.13 g/mol
InChI Key: YCXWHDJWPFLJAB-UHFFFAOYSA-N
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Description

4-(Hydroxyamino)-1-methylpyrimidin-2(1H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds similar to pyridines and are known for their significant role in biological systems, particularly in nucleic acids like DNA and RNA. This compound is characterized by the presence of a hydroxyamino group at the fourth position and a methyl group at the first position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxyamino)-1-methylpyrimidin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1-methylpyrimidin-2(1H)-one.

    Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the hydroxylation process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-(Hydroxyamino)-1-methylpyrimidin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amino derivatives.

    Substitution: The hydroxyamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

4-(Hydroxyamino)-1-methylpyrimidin-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is studied for its potential role in biological systems, particularly in the modification of nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving nucleic acid metabolism.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Hydroxyamino)-1-methylpyrimidin-2(1H)-one involves its interaction with nucleic acids. The hydroxyamino group can form hydrogen bonds with nucleobases, potentially altering the structure and function of DNA or RNA. This interaction can affect various biological processes, including gene expression and replication.

Comparison with Similar Compounds

  • 2-Amino-4-hydroxy-6-methylpyrimidine
  • 4-Hydroxy-2-methylpyrimidine
  • 1-Methyl-4-nitropyrimidin-2(1H)-one

Comparison:

  • 2-Amino-4-hydroxy-6-methylpyrimidine: Similar in structure but contains an amino group instead of a hydroxyamino group.
  • 4-Hydroxy-2-methylpyrimidine: Lacks the hydroxyamino group, making it less reactive in certain chemical reactions.
  • 1-Methyl-4-nitropyrimidin-2(1H)-one: Contains a nitro group instead of a hydroxyamino group, leading to different chemical properties and reactivity.

The uniqueness of 4-(Hydroxyamino)-1-methylpyrimidin-2(1H)-one lies in its hydroxyamino group, which imparts distinct chemical reactivity and potential biological activity.

Properties

CAS No.

20541-50-8

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

4-(hydroxyamino)-1-methylpyrimidin-2-one

InChI

InChI=1S/C5H7N3O2/c1-8-3-2-4(7-10)6-5(8)9/h2-3,10H,1H3,(H,6,7,9)

InChI Key

YCXWHDJWPFLJAB-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=NC1=O)NO

Origin of Product

United States

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